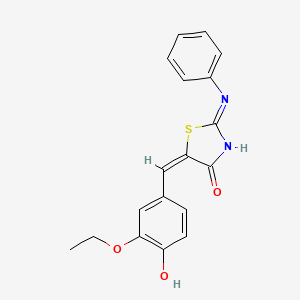
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazolidinones and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on synthesizing derivatives of thiazolidine and investigating their molecular structures. For instance, the synthesis of new derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties has been explored, showing antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018)(Trotsko et al., 2018). Similarly, the synthesis and structure of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones have been documented, contributing to the understanding of their structural properties through elemental analysis, IR, 1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010)(Popov-Pergal et al., 2010).
Anticancer Activity
A significant area of research has been the investigation of anticancer properties of thiazolidinone derivatives. A study found that certain analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) can effectively induce apoptosis in cancer cells, showing potential as anticancer agents (Wu et al., 2006)(Wu et al., 2006).
Antimicrobial Activities
The antimicrobial potential of thiazolidinone derivatives has also been a focal point. For example, synthesized compounds have demonstrated antibacterial activity, suggesting their application as antimicrobial agents (Patel et al., 2010)(Patel et al., 2010). Another study presented the synthesis and antimicrobial activities of 8-ethoxycoumarin derivatives, highlighting the broad spectrum of biological activities associated with thiazolidinone derivatives (Mohamed et al., 2012)(Mohamed et al., 2012).
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions of thiazolidinone derivatives with biological targets. A study on the spectroscopic studies and docking of a thiazolidin-4-one derivative provided insights into its potential biological interactions (Djafri et al., 2020)(Djafri et al., 2020).
Eigenschaften
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-15-10-12(8-9-14(15)21)11-16-17(22)20-18(24-16)19-13-6-4-3-5-7-13/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPYCLZAXOVNI-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
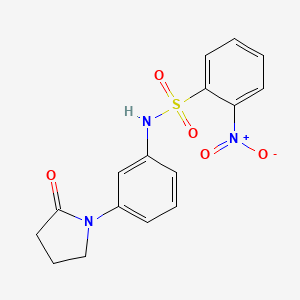
![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)
![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)



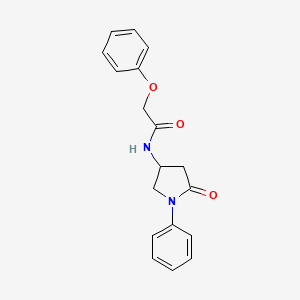

![N-[4-(1H-Pyrazol-4-yl)butyl]but-2-ynamide](/img/structure/B2716806.png)
![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)
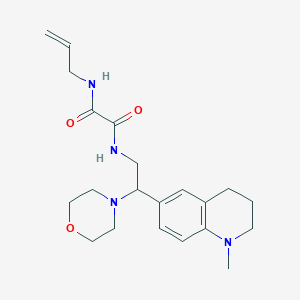
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)
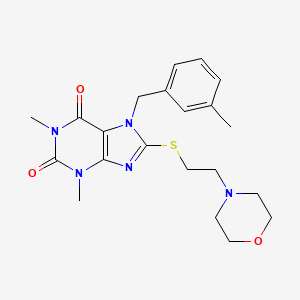
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
